N-(2-Pentynyl)phthalimide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-pent-2-ynylisoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-2-3-6-9-14-12(15)10-7-4-5-8-11(10)13(14)16/h4-5,7-8H,2,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGFAGDNPORPFTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC#CCN1C(=O)C2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60429051 | |
| Record name | N-(2-Pentynyl)phthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60429051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
339310-24-6 | |
| Record name | N-(2-Pentynyl)phthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60429051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-Pentynyl)phthalimide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanistic Investigations and Reactivity Profiling of N 2 Pentynyl Phthalimide
Reactivity of the Internal Alkyne Moiety in N-(2-Pentynyl)phthalimide
The carbon-carbon triple bond in the 2-pentynyl group is a site of high electron density, making it susceptible to a variety of addition and metal-mediated reactions. Its internal and unsymmetrical nature influences the regioselectivity of these transformations.
Participation in 1,3-Dipolar Cycloaddition Reactions (Click Chemistry)
The 1,3-dipolar cycloaddition is a powerful, concerted reaction that involves the combination of a 1,3-dipole with a dipolarophile (in this case, the alkyne) to form a five-membered heterocyclic ring. wikipedia.orgorganic-chemistry.org This class of reactions, particularly the copper- or ruthenium-catalyzed azide-alkyne cycloaddition (CuAAC or RuAAC), is a cornerstone of "click chemistry." ijrpc.com
While the most common variant of this reaction involves terminal alkynes, internal alkynes like the one in this compound can also participate. The reaction with an azide (B81097), for instance, would produce a fully substituted 1,2,3-triazole. A significant challenge with unsymmetrical internal alkynes is controlling the regioselectivity, as two different regioisomeric products can form. ijrpc.com However, certain catalytic systems, particularly those based on ruthenium, have shown efficacy in controlling the outcome of cycloadditions with internal alkynes. researchgate.net The reaction proceeds via a concerted [3+2] cycloaddition mechanism, where the frontier molecular orbitals (HOMO and LUMO) of the azide and alkyne overlap to form the new sigma bonds simultaneously. wikipedia.orgorganic-chemistry.org
| 1,3-Dipole | Dipolarophile | Catalyst | Product Type | Potential Regioisomers |
|---|---|---|---|---|
| Benzyl (B1604629) Azide | This compound | Ruthenium-based | 1,4,5-Trisubstituted 1,2,3-triazole | Two possible regioisomers depending on catalyst and conditions. |
| Nitrile Oxide | This compound | Thermal | Substituted Isoxazole | Regiochemical mixture is likely. |
Electrophilic and Nucleophilic Additions to the Alkyne
The alkyne moiety can undergo both electrophilic and nucleophilic addition reactions. The outcome is dictated by the nature of the reagent and the electronic properties of the alkyne.
Electrophilic Addition: Reagents like hydrogen halides (HX) and water (in the presence of an acid and mercury catalyst) can add across the triple bond. chemistrysteps.comlibretexts.org The reaction proceeds through a vinyl carbocation intermediate. For an unsymmetrical internal alkyne such as in this compound, the addition of an electrophile (like H⁺) to either of the sp-hybridized carbons can occur, leading to a mixture of two regioisomeric products, as the stability of the resulting vinyl cations is comparable. lumenlearning.commsu.edu For example, hydration would likely yield a mixture of two different ketones after the initial enol products tautomerize. libretexts.org
Nucleophilic Addition: While alkynes are generally electron-rich and thus not highly reactive towards nucleophiles, addition can occur if the alkyne is "activated" by an adjacent electron-withdrawing group. acs.orgresearchgate.net The phthalimide (B116566) group is moderately electron-withdrawing, which may provide some activation. More commonly, nucleophilic addition to unactivated alkynes is facilitated by transition metal catalysis. Softer nucleophiles are generally required for conjugate-type additions. acs.org Direct nucleophilic attack on the alkyne carbons is generally unfavorable without such activation due to electron-electron repulsion. quora.com
Transition Metal-Mediated Transformations Involving the Alkyne
Transition metals can coordinate to the π-system of the alkyne, enabling a wide array of transformations that are otherwise difficult to achieve. nih.govacs.org
Hydroarylation: This reaction involves the addition of an aryl group and a hydrogen atom across the triple bond, yielding a trisubstituted alkene. Catalysts based on palladium, copper, manganese, and other metals can facilitate this transformation with high regio- and stereoselectivity, even for internal alkynes. rsc.orgresearchgate.netacs.orgacs.orgacs.org The specific isomer obtained depends heavily on the catalytic system employed.
Pauson-Khand Reaction: This is a formal [2+2+1] cycloaddition involving an alkyne, an alkene, and carbon monoxide, typically catalyzed by cobalt complexes, to form an α,β-cyclopentenone. nrochemistry.comwikipedia.orgnih.gov While internal alkynes are known to give lower yields than terminal ones, they are viable substrates. youtube.com The reaction generally shows good regioselectivity, with the larger substituent on the alkyne (the phthalimidomethyl group) orienting itself adjacent to the newly formed carbonyl group in the product. youtube.comjk-sci.com
Dimerization and Coupling: Under nickel catalysis, internal alkynes can undergo dimerization coupled with hydroarylation to form complex pentasubstituted 1,3-dienes with high selectivity. nih.gov Other transition metals like rhodium can also catalyze the coupling of alkynes to form 1,3-enynes. nih.gov
| Reaction Type | Catalyst/Reagents | Product Class | Key Features |
|---|---|---|---|
| Hydroarylation | Pd, Cu, or Mn catalyst / Arylboronic acid | Trisubstituted Alkenes | Adds Ar-H across the triple bond; regioselectivity is catalyst-dependent. rsc.orgresearchgate.netacs.org |
| Pauson-Khand Reaction | Co₂(CO)₈ / Alkene, CO | Substituted Cyclopentenones | Forms a five-membered ring; regioselective. nrochemistry.comyoutube.com |
| Catalytic Hydrogenation | Pd/C, H₂ or Lindlar's catalyst, H₂ | Alkanes or (Z)-Alkenes | Complete or partial reduction of the triple bond. |
Reactivity and Chemical Transformations Involving the Phthalimide Core
The phthalimide group, while generally stable, contains reactive sites at the carbonyl carbons and the nitrogen atom, allowing for a distinct set of chemical transformations.
Generation and Reactivity of Nitrogen-Centered Radicals from N-Acyloxyphthalimides
The phthalimide nitrogen itself is unreactive in radical reactions, but it can be converted into a precursor for a nitrogen-centered radical. By first converting the this compound to N-hydroxyphthalimide and then esterifying it to form an N-acyloxyphthalimide, a potent radical precursor is generated. acs.orgnih.gov
Under visible light photoredox catalysis, the N-acyloxyphthalimide can accept an electron from an excited photocatalyst (e.g., [Ir(ppy)₃] or [Ru(bpy)₃]²⁺). nih.govrsc.orgscispace.com This single-electron transfer induces the fragmentation of the weak N–O bond, generating a phthalimidyl radical (PhthN•) and a carboxylate anion. acs.orgnih.gov This method provides a mild, room-temperature route to highly reactive nitrogen-centered radicals. nih.govacs.org These radicals are electrophilic and can engage in various reactions, most notably the C–H amination of arenes and heteroarenes. acs.orgnih.gov If generated from a derivative of this compound, the proximate alkyne could potentially serve as an intramolecular trap for the phthalimidyl radical, leading to cyclized products.
| Precursor | Conditions | Reactive Intermediate | Typical Subsequent Reaction |
|---|---|---|---|
| N-Acyloxyphthalimide derivative | Visible Light, Photocatalyst (e.g., Ir(ppy)₃) | Phthalimidyl Radical (PhthN•) | Intermolecular C-H amination of arenes. acs.orgnih.gov |
| N-Acyloxyphthalimide derivative of this compound | Visible Light, Photocatalyst | Phthalimidyl Radical (PhthN•) | Potential for intramolecular cyclization onto the pentynyl chain. |
Nucleophilic Attack and Hydrolysis Pathways of Phthalimides
The two carbonyl carbons of the phthalimide core are electrophilic and susceptible to attack by nucleophiles. This reactivity is the basis for the cleavage of the phthalimide ring, a reaction famously used in the Gabriel synthesis of primary amines. youtube.com
Strong nucleophiles, such as hydrazine (B178648) (in the Ing-Manske procedure) or primary amines, can attack one of the carbonyl groups, leading to the opening of the five-membered ring. quora.com The initial attack forms a tetrahedral intermediate which then collapses, cleaving a C-N bond to form a phthalamic acid derivative. With hydrazine, this intermediate cyclizes to form the stable phthalhydrazide, releasing the desired primary amine (in this case, 2-pentyn-1-amine).
The phthalimide group can also be cleaved by hydrolysis under either acidic or basic conditions.
Base-Catalyzed Hydrolysis: This proceeds via nucleophilic attack of a hydroxide (B78521) ion on a carbonyl carbon. The reaction occurs in two consecutive steps: first, the rapid ring-opening to form the salt of the corresponding phthalamic acid, followed by a slower hydrolysis of the remaining amide bond to yield phthalate (B1215562) and the primary amine. rsc.org
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is first protonated, which activates the carbonyl carbon towards nucleophilic attack by water. researchgate.net This pathway also results in the formation of phthalic acid and the primary amine. This method often requires harsh conditions, such as elevated temperatures and concentrated acid. researchgate.net
Intramolecular Rearrangements and Ring-Opening/Closing Dynamics
The reactivity of the pentynyl group in this compound is expected to be dominated by intramolecular cyclization reactions, which represent a form of ring-closing dynamics. These transformations are often catalyzed by transition metals, particularly gold and ruthenium, which are known to activate alkyne moieties towards nucleophilic attack.
One of the most probable intramolecular rearrangements for this compound is a gold-catalyzed cyclization. In analogous systems, gold(I) catalysts activate the alkyne, making it susceptible to intramolecular attack by a nucleophile. In the case of this compound, the carbonyl oxygen of the phthalimide group can act as an internal nucleophile. This would lead to a 6-endo-dig cyclization, a process that has been computationally and experimentally studied for similar N-alkynyl amides. The initial cyclization would form a vinylgold intermediate, which can then undergo protodeauration to yield a stable cyclized product.
Alternatively, tandem ring-opening of the phthalimide followed by ring-closing involving the pentynyl group could occur under specific catalytic conditions. For instance, ruthenium catalysts have been shown to promote the ring-opening of N-substituted phthalimides. nih.gov While not demonstrated for this compound specifically, a reaction sequence where the phthalimide ring is opened to reveal a nucleophilic nitrogen, which then participates in a ring-closing reaction with the alkyne, is mechanistically conceivable.
The dynamics of these ring-closing events are influenced by factors such as the nature of the catalyst, the solvent, and the temperature. The regioselectivity of the cyclization (i.e., the size of the newly formed ring) is also a critical aspect of these dynamics.
Detailed Mechanistic Elucidation of Key Chemical Transformations
To rigorously establish the mechanisms of such transformations for this compound, spectroscopic probing of reaction intermediates and isotopic labeling studies would be indispensable.
Spectroscopic Probing of Reaction Intermediates (e.g., NMR for kinetics, not just characterization)
In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring the progress of a reaction in real-time, allowing for the determination of reaction kinetics and the detection of transient intermediates. For a proposed intramolecular cyclization of this compound, a kinetic study using ¹H NMR could be designed.
By monitoring the disappearance of the resonances corresponding to the starting material and the appearance of signals for the product over time, the rate of the reaction can be determined. For instance, in a hypothetical gold-catalyzed cyclization, the reaction could be initiated by the addition of the gold catalyst to a solution of this compound in an NMR tube, and spectra would be acquired at regular intervals.
The data obtained could be used to determine the reaction order with respect to the substrate and the catalyst, and to calculate the rate constant. Furthermore, the observation of new, transient signals during the reaction could provide direct evidence for the formation of reaction intermediates, such as a vinylgold species.
To illustrate, a hypothetical kinetic experiment for the intramolecular cyclization of this compound could yield the data presented in the interactive table below.
Interactive Data Table: Hypothetical NMR Kinetic Data for the Cyclization of this compound
| Time (minutes) | Concentration of this compound (M) | Concentration of Product (M) |
| 0 | 0.100 | 0.000 |
| 10 | 0.082 | 0.018 |
| 20 | 0.067 | 0.033 |
| 30 | 0.055 | 0.045 |
| 60 | 0.030 | 0.070 |
| 90 | 0.017 | 0.083 |
| 120 | 0.009 | 0.091 |
Plotting the concentration of the reactant versus time would allow for the determination of the reaction's kinetic profile.
Isotopic Labeling Studies for Pathway Determination
Isotopic labeling is a definitive method for elucidating reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation. In the context of this compound, deuterium (B1214612) (²H) or carbon-13 (¹³C) labeling could be employed to distinguish between different possible mechanistic pathways for its rearrangement.
For example, to probe the mechanism of a putative intramolecular cyclization, this compound could be synthesized with a deuterium label at a specific position on the pentynyl chain. The position of the deuterium label in the final product would provide crucial information about the bond-forming and bond-breaking steps.
A kinetic isotope effect (KIE) study could also be performed by comparing the rate of reaction of the unlabeled compound with that of a deuterated analogue. A significant KIE (kH/kD ≠ 1) would indicate that the C-H (or C-D) bond at the labeled position is broken in the rate-determining step of the reaction.
Consider a hypothetical ruthenium-catalyzed hydroarylation reaction involving the pentynyl group. A deuterium labeling study could be designed to determine if the C-H bond activation step is rate-determining. rsc.org
Interactive Data Table: Hypothetical Kinetic Isotope Effect Data
| Substrate | Rate Constant (k, s⁻¹) | Kinetic Isotope Effect (kH/kD) |
| This compound | 2.5 x 10⁻⁴ | 2.8 |
| N-(2-Pentynyl-1-d)-phthalimide | 0.9 x 10⁻⁴ |
A KIE value of 2.8 in this hypothetical example would strongly suggest that the cleavage of the C-H bond at the terminal position of the alkyne is involved in the rate-determining step of the reaction. Such studies, while not yet reported for this compound itself, are crucial for a deep and accurate understanding of its chemical reactivity.
Strategic Applications of N 2 Pentynyl Phthalimide As a Synthetic Building Block
Construction of Complex Organic Scaffolds and Frameworks
The dual functionality of N-(2-Pentynyl)phthalimide makes it an adept precursor for the synthesis of intricate organic structures, particularly nitrogen-containing heterocyclic systems and complex biomolecules like oligosaccharides.
Synthesis of Polyfunctionalized N-Heterocycles
The internal alkyne of this compound is a key functional group for building heterocyclic rings through various cycloaddition reactions. One of the most prominent applications is in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to form 1,2,3-triazole rings. nih.govnih.gov In this reaction, the pentynyl group reacts with an organic azide (B81097) to yield a highly stable, five-membered triazole ring, which is a common scaffold in medicinal chemistry and materials science.
The reaction proceeds with high efficiency and regioselectivity, affording the 1,4-disubstituted triazole product. This strategy allows for the covalent linking of the phthalimide-containing fragment to a wide array of other molecules, provided they can be converted into an azide. The resulting polyfunctionalized N-heterocycle incorporates the phthalimide (B116566) group (or a primary amine after deprotection), the newly formed triazole ring, and the substituent from the azide precursor.
| Reaction Type | Reactants | Product | Key Features |
| Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | This compound, Organic Azide (R-N₃) | 1,4-Disubstituted 1,2,3-triazole | High efficiency, Mild conditions, Forms stable heterocyclic ring. |
| Other Cycloadditions | This compound, 1,3-dipoles | Various N-heterocycles | Potential for diverse scaffolds through reactions with nitrile oxides, nitrones, etc. |
Beyond triazoles, the alkyne is amenable to other cycloaddition pathways, potentially yielding a diverse range of N-heterocycles when reacted with different 1,3-dipoles, making it a valuable starting material for combinatorial chemistry and drug discovery. researchgate.netacs.org
Role in Assembly of Oligosaccharide and Glycoconjugate Structures (e.g., Nodulation Factor Precursors)
In the field of carbohydrate chemistry, structural analogues of this compound play a crucial role as glycosyl donors for the assembly of complex oligosaccharides. Specifically, N-pentenyl glycosides (NPGs), which feature a terminal alkene instead of an internal alkyne, are well-established building blocks. taylorfrancis.comiupac.org These NPGs are valued for their stability to a wide range of reaction conditions used for installing protecting groups, yet they can be readily "activated" to participate in glycosylation reactions. researchgate.net
This activation, typically achieved with an electrophilic halonium ion promoter, converts the stable pentenyl group into a reactive glycosyl donor that can then couple with a glycosyl acceptor (an alcohol on another sugar unit). This methodology has been pivotal in the synthesis of Nodulation (Nod) factors, which are complex lipo-chitooligosaccharides that mediate the symbiotic relationship between legumes and nitrogen-fixing bacteria.
The "armed-disarmed" strategy is a key concept where a more reactive NPG (the "armed" donor) is selectively coupled with a less reactive one (the "disarmed" acceptor). iupac.org While research has heavily focused on alkene-based pentenyl glycosides, newer glycosylation protocols utilizing alkyne-based donors are emerging. nih.govacs.org These methods leverage the activation of the alkyne moiety to form the glycosidic bond, suggesting that N-pentynyl derivatives could serve a similar, if not complementary, role to NPGs in the stepwise assembly of complex glycoconjugate structures.
Precursor for Advanced Synthetic Reagents and Catalysts
The distinct functionalities of this compound offer the potential for its conversion into specialized reagents and catalysts. The phthalimide moiety can be transformed to introduce other functional groups, while the internal alkyne can be elaborated into ligand structures suitable for coordinating with metal centers.
For instance, the alkyne can undergo reactions such as hydrostannylation or hydroboration to introduce tin or boron moieties, respectively. These organometallic intermediates can then participate in cross-coupling reactions (e.g., Stille or Suzuki coupling) to build more complex molecules. Furthermore, the alkyne itself can be used to synthesize ligands for transition metal catalysis. It could be incorporated into phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) precursors, where the phthalimide-protected amine provides a point of attachment or a site for further functionalization. While specific, widely adopted reagents or catalysts derived directly from this compound are not extensively documented, its structure represents a viable platform for the rational design of such molecules.
Development of Molecular Probes for Chemical Research (Excluding Biological Probes)
This compound possesses inherent properties that make it an attractive scaffold for the development of molecular probes for chemical research. The phthalimide group itself is known to be a fluorophore, exhibiting fluorescence that can be modulated by its chemical environment. nih.gov This property can be harnessed to create probes for detecting specific analytes or monitoring chemical processes.
The 2-pentynyl group serves as a critical handle for attaching the phthalimide fluorophore to other molecules or materials of interest using click chemistry. nih.gov For example, a surface or polymer functionalized with azide groups could be readily labeled with this compound. The resulting material would then carry the fluorescent phthalimide tag, allowing for its visualization or quantification. In a different application, the alkyne could be used to attach the phthalimide to a recognition unit (e.g., a crown ether for ion sensing). A change in the fluorescence properties of the phthalimide upon binding of the target analyte would form the basis of a chemosensor. This approach separates the recognition event from the signaling component, a key principle in probe design.
Integration into Modular Synthesis Strategies
The orthogonal nature of its two functional groups makes this compound an exemplary building block for modular synthesis. thieme-connect.denih.gov Modular synthesis relies on the stepwise and controlled assembly of well-defined molecular components. The key advantage of this compound is that the reactivity of the alkyne and the phthalimide-protected amine can be addressed independently.
The alkyne can undergo a variety of transformations, such as metal-catalyzed cross-coupling reactions or cycloadditions, while the phthalimide group remains intact. In a subsequent step, the phthalimide can be removed (e.g., via hydrazinolysis with hydrazine) to unmask the primary amine. This newly liberated amine can then be engaged in further reactions, such as amide bond formation, reductive amination, or the synthesis of other nitrogen-containing functional groups.
This step-wise reactivity allows for the planned and systematic construction of complex molecules. A synthetic route can be designed where one part of the target molecule is built off the alkyne "handle," and another part is introduced via the amine functionality, demonstrating a highly convergent and flexible approach to chemical synthesis. cwu.edu
| Functional Group | Reactivity | Potential Transformations | Orthogonality |
| 2-Pentynyl (Internal Alkyne) | Electrophilic/Nucleophilic Additions, Cycloadditions, Coupling Reactions | Click Chemistry (CuAAC), Sonogashira Coupling, Partial/Full Reduction | Stable under conditions for amine deprotection (hydrazinolysis). |
| Phthalimide (Protected Amine) | Stable Protecting Group | Deprotection via Hydrazinolysis (Ing-Manske procedure) | Stable to many conditions used to modify the alkyne (e.g., mild acid/base, many metal catalysts). |
Advanced Analytical and Computational Methodologies in N 2 Pentynyl Phthalimide Research
Advanced Spectroscopic Techniques for Mechanistic and Structural Investigations
Multi-dimensional Nuclear Magnetic Resonance (NMR) for Conformational and Dynamic StudiesMulti-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy), would be essential for the complete structural elucidation and conformational analysis of N-(2-Pentynyl)phthalimide.
COSY experiments would confirm the proton-proton coupling network within the pentynyl chain, verifying the connectivity of the methylene (B1212753) and methyl groups.
HSQC and HMBC would unambiguously assign the chemical shifts of each carbon atom by correlating them to their attached protons (HSQC) and protons that are two or three bonds away (HMBC). This would be crucial for distinguishing the carbons in the phthalimide (B116566) group and the pentynyl chain.
NOESY would provide information about the spatial proximity of protons. This data is vital for determining the preferred conformation of the flexible pentynyl chain relative to the planar phthalimide ring system. Studies on other N-substituted phthalimides have utilized 2D NMR techniques to confirm structures and analyze conformations. researchgate.net
High-Resolution Mass Spectrometry for Reaction Monitoring and Product ConfirmationHigh-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of a compound's elemental formula.
Product Confirmation: Following synthesis, HRMS would confirm the successful formation of this compound by matching its experimentally measured exact mass to the theoretically calculated mass, distinguishing it from potential impurities or side products.
Reaction Monitoring: Techniques like Parallel Reaction Monitoring (PRM) could be employed to track the synthesis of this compound in real time. nih.govmdpi.com By monitoring the disappearance of reactants (e.g., phthalimide and 1-bromo-2-pentyne) and the appearance of the product ion with its specific mass-to-charge ratio, reaction kinetics and yield could be optimized. While powerful, specific applications of these monitoring techniques for this compound's synthesis have not been documented.
Quantum Chemical Calculations (DFT) and Molecular Modeling
Density Functional Theory (DFT) is a computational method used to model and predict the electronic structure and properties of molecules.
Prediction of Reactivity and RegioselectivityDFT calculations could predict how this compound would behave in various chemical reactions.
By calculating the distribution of electron density and mapping the electrostatic potential, researchers could identify the most nucleophilic and electrophilic sites on the molecule. This would predict, for example, the likely outcome of addition reactions across the alkyne's triple bond.
Analysis of the frontier molecular orbitals (HOMO and LUMO) would provide insights into its reactivity profile in pericyclic reactions or with various reagents.
Elucidation of Reaction Mechanisms and Transition State AnalysisFor reactions involving this compound, DFT is a powerful tool for mapping out the entire reaction pathway.
Researchers could model the structures of reactants, transition states, intermediates, and products. Computational studies on the formation of other phthalimides have successfully used these methods to determine rate-determining steps and the role of catalysts. mdpi.com
Calculating the energy barriers associated with each transition state would allow for the determination of the most favorable reaction mechanism among several possibilities.
Conformational Analysis and Intermolecular InteractionsMolecular modeling would complement experimental techniques like NMR for a deeper understanding of the molecule's three-dimensional structure and behavior.
A potential energy surface scan could be performed by systematically rotating the bonds of the pentynyl chain to identify the lowest-energy (most stable) conformations of the molecule.
DFT could also be used to model and quantify non-covalent interactions, such as π-π stacking between the phthalimide rings of two molecules in a crystal lattice or in solution, which would govern its physical properties and solid-state packing.
Without dedicated research applying these methodologies to this compound, the detailed findings for these subsections remain speculative.
Chemoinformatics and Data Mining in Phthalimide Derivative Research
Chemoinformatics and data mining have emerged as indispensable tools in the study of phthalimide derivatives, including this compound. These computational approaches allow for the systematic analysis of large chemical datasets to predict biological activities, identify potential drug candidates, and understand structure-activity relationships (SAR). By leveraging computational models, researchers can significantly accelerate the drug discovery process, reducing the time and costs associated with traditional experimental methods.
A core application of chemoinformatics in this field is the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For phthalimide derivatives, these models have been instrumental in predicting their efficacy as inhibitors for various biological targets, such as HIV-1 integrase. The predictive power of QSAR models is heavily reliant on the molecular descriptors used, which can range from simple physicochemical properties to complex 3D structural features. The statistical robustness and predictive capability of these models are rigorously assessed through methods like cross-validation and evaluation against external test sets.
Molecular docking is another powerful computational technique frequently employed in the investigation of phthalimide derivatives. This method predicts the preferred orientation of a molecule when bound to a specific target protein, providing insights into the binding affinity and the nature of the molecular interactions. For instance, docking studies have been used to identify promising phthalimide derivatives as inhibitors of the TGF-β pathway in cancer therapeutics by simulating their interaction with the ALK5 binding site. Such studies can reveal key interactions, like hydrogen bonds and hydrophobic contacts, that are crucial for the compound's activity.
Virtual screening is a chemoinformatic technique that involves the computational screening of large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach can be either ligand-based or structure-based. In the context of phthalimide derivatives, pharmacophore-based virtual screening has been successfully used to discover novel inhibitors for targets like VEGFR2-TK. By filtering extensive databases of compounds against a validated 3D pharmacophore model, researchers can efficiently identify hits with the desired chemical features for biological activity.
The integration of these chemoinformatic tools allows for a comprehensive in silico assessment of phthalimide derivatives. For a compound like this compound, these methodologies could be hypothetically applied to explore its potential biological activities. For example, a QSAR model developed for a series of phthalimide analogs could predict its activity based on its unique structural features. Subsequently, molecular docking could elucidate its binding mode to a specific protein target, and virtual screening of similar compounds could identify other derivatives with potentially enhanced activity.
The following tables present hypothetical data to illustrate the application of these chemoinformatic approaches to this compound and related derivatives, based on the types of findings commonly reported in the literature for this class of compounds.
Table 1: Hypothetical QSAR Model for a Series of Phthalimide Derivatives
| Descriptor | Coefficient | Description |
| LogP | 0.45 | Lipophilicity |
| Molecular Weight | -0.12 | Molecular Size |
| Number of Rotatable Bonds | 0.28 | Molecular Flexibility |
| Halogen Count | 0.67 | Presence of Halogen Substituents |
This table illustrates a hypothetical QSAR model where positive coefficients indicate a positive correlation with biological activity, and negative coefficients indicate a negative correlation.
Table 2: Hypothetical Molecular Docking Results of Phthalimide Derivatives Against a Target Protein
| Compound | Binding Energy (kcal/mol) | Key Interacting Residues |
| This compound | -7.8 | TYR249, LEU260 |
| Derivative A | -8.5 | TYR249, LEU260, HIS283 |
| Derivative B | -7.2 | LEU260 |
| Reference Inhibitor | -6.9 | TYR249 |
This table showcases hypothetical binding energies and key amino acid residues involved in the interaction between different phthalimide derivatives and a protein target, as determined by molecular docking simulations.
Emerging Research Frontiers and Future Perspectives in N 2 Pentynyl Phthalimide Chemistry
Development of Sustainable and Green Synthetic Routes
The chemical industry's shift towards environmentally benign processes has spurred research into green synthetic methods for phthalimide (B116566) derivatives. These principles are directly applicable to the synthesis of N-(2-pentynyl)phthalimide, aiming to reduce waste, energy consumption, and the use of hazardous materials.
Traditional synthesis of N-substituted phthalimides often involves high temperatures and long reaction times in organic solvents. researchgate.net Green chemistry initiatives focus on eliminating or replacing these solvents with safer alternatives and using energy-efficient heating methods.
Solvent-Free Synthesis: Solventless, or "dry media," reactions represent a significant advancement in green chemistry. For the synthesis of N-alkyl phthalimides, reacting phthalimide directly with an alkyl halide on a solid support like potassium carbonate can lead to high yields without the need for a solvent. This approach minimizes waste and simplifies product purification.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. ctppc.orgsemanticscholar.org In the context of phthalimide synthesis, microwave-assisted methods can dramatically reduce reaction times from hours to minutes and often improve yields. mdpi.comepa.gov The synthesis of N-alkyl phthalimides, analogous to this compound, has been successfully achieved by irradiating a mixture of phthalic anhydride (B1165640) and a primary amine in a domestic microwave, often without any solvent. This rapid, efficient heating reduces the potential for side reactions and energy consumption compared to conventional oil-bath heating.
The table below summarizes a comparative overview of reaction conditions for general N-alkyl phthalimide synthesis, highlighting the advantages of green chemistry protocols.
| Method | Catalyst/Support | Solvent | Time | Yield (%) | Reference |
| Conventional Heating | Sulfamic Acid | Acetic Acid | 1-2 hours | 86-98 | researchgate.net |
| Microwave (Solvent-Free) | Potassium Carbonate | None | 4-10 min | 49-95 | |
| Microwave (Solvent-Free) | None | None | 2-15 min | Good to Moderate |
This table presents generalized data for N-alkyl phthalimides to illustrate the potential improvements applicable to this compound synthesis.
A key goal of green chemistry is the use of renewable feedstocks instead of petroleum-based starting materials. Research has demonstrated the synthesis of polyimides, a class of polymers derived from phthalimides, using bio-based solvents like Cyrene™ (derived from cellulose) and DMI (derived from corn). plasticsengineering.org Furthermore, monomers for polyimide synthesis are being developed from biomass-derived furfural. mdpi.com While direct synthesis of this compound from renewable resources has not yet been reported, this area represents a significant future research direction. The development of bio-based routes to phthalic anhydride or pentynyl precursors could establish a fully sustainable pathway to this compound.
Exploration of New Reaction Pathways and Reactivity Modes
The chemical character of this compound is defined by its two primary functional components: the phthalimide group and the internal alkyne. While the phthalimide moiety is relatively stable and often used as a protecting group for amines, the pentynyl group offers a site for a variety of chemical transformations. nih.gov
The synthesis of 2-(pent-2-yn-1-yl)isoindoline-1,3-dione (the IUPAC name for this compound) has been reported, with its structure confirmed by spectroscopic methods. mdpi.com
Table of Spectroscopic Data for this compound:
| Spectroscopic Data | Observed Values |
|---|---|
| IR (νmax/cm-1) | 1697, 1688 (C=O) |
| 1H NMR (δ, ppm) | 7.9-7.8 (m, 4H), 4.3 (m, 2H), 2.1 (m, 2H), 1.0 (t, 3H) |
| 13C NMR (δ, ppm) | 167.3, 135.1, 131.8, 123.9, 84.8, 74.2, 27.4, 13.9, 11.6 |
Source: Ravi V., et al., 2013. mdpi.com
Future research is expected to focus on the reactivity of the internal alkyne. Unlike terminal alkynes, which are commonly used in well-known reactions like Sonogashira coupling and copper-catalyzed azide-alkyne cycloaddition (click chemistry), internal alkynes exhibit different reactivity. rsc.org Potential reaction pathways for this compound include:
Cycloaddition Reactions: The alkyne can participate in [2+2], [3+2], and [4+2] cycloaddition reactions to form complex polycyclic and heterocyclic structures. rsc.orgmdpi.com
Hydration and Oxidation: The triple bond can be hydrated to form ketones or oxidatively cleaved to produce carboxylic acids, offering pathways to new derivatives.
Partial or Complete Reduction: Selective hydrogenation of the alkyne can yield the corresponding (Z)-alkene, (E)-alkene, or the fully saturated N-(pentyl)phthalimide, providing access to a range of related compounds with different geometries and properties.
Integration into Flow Chemistry and Automation for Scalable Synthesis
Continuous flow chemistry is revolutionizing the synthesis of fine chemicals and pharmaceuticals by offering enhanced safety, better process control, and easier scalability compared to traditional batch methods. scielo.brnih.govmdpi.com In a flow system, reagents are pumped through a network of tubes and reactors, allowing for precise control over temperature, pressure, and reaction time. researchgate.net
Future Directions in the Design of Novel Chemical Transformations Utilizing this compound
The unique bifunctional nature of this compound makes it an attractive building block for creating novel and complex molecular architectures. Future research will likely focus on harnessing the distinct reactivity of both the phthalimide and the alkyne moieties.
Key future directions include:
Tandem Reactions: Designing one-pot reactions where the alkyne is first transformed (e.g., via hydroboration-oxidation) and the resulting intermediate undergoes a subsequent reaction involving the phthalimide ring or a newly introduced functional group.
Polymer Chemistry: Utilizing the alkyne group for polymerization reactions, such as alkyne metathesis, to create novel polymers with phthalimide side chains. These materials could possess interesting thermal or photophysical properties.
Medicinal Chemistry Scaffolding: Using the pentynyl group as a handle for attaching other pharmacophores through reactions like Pauson-Khand reactions or other metal-catalyzed cyclizations. The resulting complex molecules could be screened for various biological activities, building on the known therapeutic potential of the broader phthalimide class. japsonline.comsemanticscholar.orgcolab.ws
Development of Catalytic Systems: Exploring new catalysts that can selectively activate the C-H bonds adjacent to the alkyne (the propargylic position) for further functionalization, adding another layer of complexity and potential for molecular diversity.
As synthetic methodologies advance, this compound stands out as a promising, yet underexplored, platform for chemical innovation.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-(2-Pentynyl)phthalimide, and how can reaction conditions be optimized?
- Answer : A typical synthesis involves nucleophilic substitution, where phthalimide reacts with 2-pentynyl bromide under basic conditions. For example, analogous reactions (e.g., N-(5-bromopentyl)phthalimide synthesis) use sodium carbonate in dimethylformamide (DMF) at elevated temperatures . Optimization may include varying solvents (e.g., THF for milder conditions), adjusting stoichiometry, or employing phase-transfer catalysts to enhance yields. Characterization via <sup>1</sup>H/<sup>13</sup>C NMR and FT-IR is critical to confirm alkynyl group incorporation .
Q. How can the purity and structural integrity of N-(2-Pentynyl)phthalimide be validated?
- Answer : Use a combination of:
- Chromatography : HPLC or TLC to assess purity (>97% as per commercial specifications ).
- Spectroscopy : <sup>1</sup>H NMR to verify the absence of residual solvents (e.g., DMF) and confirm the alkynyl proton resonance (δ ~2.5–3.0 ppm).
- Elemental analysis : Match experimental C, H, N percentages with theoretical values (C: 73.23%, H: 5.20%, N: 6.57%) .
Q. What are the stability considerations for N-(2-Pentynyl)phthalimide under varying pH and temperature conditions?
- Answer : Phthalimide derivatives are generally stable in anhydrous, neutral conditions. However, under strong bases (e.g., NaOH), hydrolysis may occur, as seen in N-(hydroxymethyl)phthalimide degradation to phthalimide . Store at 2–8°C in airtight containers to prevent moisture absorption or alkyne oxidation .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular conformation of N-(2-Pentynyl)phthalimide?
- Answer : Single-crystal X-ray diffraction (as applied to analogous compounds like N-(2-methoxyphenyl)phthalimide ) provides bond lengths and angles, confirming the planarity of the phthalimide ring and the spatial orientation of the pentynyl group. For example, in N-[2-(phenylseleno)ethyl]phthalimide, Se–C bond distances (1.93–1.97 Å) and torsion angles were critical for structural validation .
Q. What experimental strategies address low yields in alkynyl-phthalimide coupling reactions?
- Answer : Common pitfalls include:
- Side reactions : Competing elimination or oxidation of the alkyne. Use inert atmospheres (N2/Ar) and anhydrous solvents to mitigate .
- Steric hindrance : Substitute bulky bases (e.g., K2CO3) with smaller ones (Na2CO3) to improve nucleophilic attack efficiency .
- Catalysis : Explore copper(I)-mediated Sonogashira coupling for sp–sp<sup>3</sup> bond formation .
Q. How do structural modifications (e.g., substituents on the phthalimide ring) affect biological activity?
- Answer : Comparative studies on N-arylphthalimides show that electron-withdrawing groups (e.g., –Cl) enhance antioxidant activity, while alkynyl groups may improve membrane permeability. For instance, N-(4-chlorophenyl)phthalimide exhibited IC50 = 1.40 mg/mL in DPPH assays, outperforming methyl-substituted analogs . Docking studies further suggest alkynyl moieties enhance sodium channel blockade by increasing hydrophobic interactions .
Q. How can conflicting data on pharmacological efficacy be reconciled in structure-activity relationship (SAR) studies?
- Answer : Discrepancies often arise from:
- Assay variability : Standardize protocols (e.g., NIH guidelines for preclinical studies ).
- Solubility differences : Use co-solvents (e.g., DMSO) to ensure consistent bioavailability across experiments .
- Metabolic instability : Assess metabolic degradation via LC-MS to identify labile groups (e.g., alkynes prone to oxidation) .
Methodological Considerations
Q. What analytical techniques are recommended for tracking reaction intermediates in phthalimide derivatization?
- Answer :
- In-situ FT-IR : Monitor carbonyl (C=O) stretching (~1770 cm<sup>-1</sup>) to confirm imide ring integrity.
- GC-MS : Detect volatile byproducts (e.g., bromoalkanes) in substitution reactions .
- NMR kinetics : Track real-time proton shifts (e.g., disappearance of –CH2Br signals at δ ~3.5 ppm) .
Q. How can computational methods (e.g., DFT) predict the reactivity of N-(2-Pentynyl)phthalimide in click chemistry?
- Answer : Density Functional Theory (DFT) calculations optimize transition states for azide-alkyne cycloaddition. For example, studies on N-(2-bromoethyl)phthalimide used natural bond orbital (NBO) analysis to predict nucleophilic attack sites . Software like Gaussian or ORCA can model orbital interactions and activation energies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
